(Z)-Dodec-3-en-1-al
CAS No.: 68141-15-1
Cat. No.: VC3846030
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68141-15-1 |
|---|---|
| Molecular Formula | C12H22O |
| Molecular Weight | 182.3 g/mol |
| IUPAC Name | (Z)-dodec-3-enal |
| Standard InChI | InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9- |
| Standard InChI Key | HBBONAOKVLYWBI-KTKRTIGZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CC=O |
| SMILES | CCCCCCCCC=CCC=O |
| Canonical SMILES | CCCCCCCCC=CCC=O |
Introduction
Chemical and Physical Properties
Structural Characteristics
(Z)-Dodec-3-en-1-al is a 12-carbon aldehyde with a double bond at the third position and a terminal aldehyde group. The (Z)-configuration denotes that the higher-priority substituents on the double bond are on the same side, influencing its reactivity and interaction with other molecules. The InChI key confirms its stereochemical identity, while its molecular weight is 182.3 g/mol .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Boiling Point | 256.4°C at 760 mmHg | |
| Density | 0.82–0.837 g/cm³ | |
| LogP | 4.94 | |
| Solubility | Organic solvents (soluble), Water (insoluble) |
The compound’s low water solubility and high logP value underscore its hydrophobic nature, making it ideal for non-aqueous formulations . Its odor profile—described as oily, herbaceous, or reminiscent of tobacco—is critical for its use in fragrances .
Synthesis Methods
Oxidation of Cayenne Derivatives
One synthesis route involves the oxidation of cayenne-derived precursors. Reaction with oxidizing agents such as potassium permanganate or chromium-based compounds yields (Z)-Dodec-3-en-1-al through selective cleavage of precursor double bonds . This method prioritizes stereochemical retention but requires careful control of reaction conditions to avoid over-oxidation.
Malonic Anhydride and Acrylic Lipin Condensation
An alternative approach utilizes malonic anhydride and acrylic lipin (a conjugated diene). The Diels-Alder reaction between these components forms a cyclic intermediate, which undergoes hydrogenation to saturate extraneous double bonds while preserving the (Z)-configuration at the third carbon . Catalytic hydrogenation with palladium or nickel catalysts ensures high stereoselectivity .
Industrial Applications
Flavor and Fragrance Industry
The compound’s herbaceous and tobacco-like aroma makes it a popular ingredient in perfumes, cosmetics, and food flavorings. It is often blended with other aldehydes to create complex olfactory profiles, particularly in luxury fragrances requiring long-lasting scent retention due to its low volatility .
Tobacco Processing
In tobacco products, (Z)-Dodec-3-en-1-al enhances aroma and masks harsh notes. Its integration into cigarette filters or rolling papers ensures consistent release during combustion, improving consumer acceptance .
Industrial Lubricants and Waxes
The compound’s hydrophobic properties and thermal stability (evidenced by its high boiling point) make it suitable for synthetic lubricants and waxes . It reduces friction in high-temperature machinery without degrading, outperforming petroleum-based alternatives in niche applications .
| Parameter | Detail | Source |
|---|---|---|
| Flammability | Highly flammable | |
| Protective Equipment | Gloves, goggles, ventilation | |
| First Aid Measures | Rinse skin/eyes, seek medical help |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
SIELC Technologies developed a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid . The method achieves baseline separation with a retention time of 8.2 minutes, enabling precise quantification in pharmacokinetic studies .
Table 3: HPLC Parameters
| Parameter | Value | Source |
|---|---|---|
| Column | Newcrom R1 (3 µm particles) | |
| Mobile Phase | Acetonitrile/Water/) | |
| Detection | UV-Vis (210 nm) |
Future Perspectives
Research opportunities include optimizing synthetic routes for higher yields and exploring green chemistry approaches (e.g., biocatalysis) . Expanding its use in biodegradable lubricants or nicotine replacement therapies could align with sustainability trends.
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